molecular formula C17H25NO5 B15179829 1-[3-[Bicyclo[2.2.1]hept-5-EN-2-YL]-3-oxopropyl]piperidinium hydrogen oxalate CAS No. 93778-72-4

1-[3-[Bicyclo[2.2.1]hept-5-EN-2-YL]-3-oxopropyl]piperidinium hydrogen oxalate

Cat. No.: B15179829
CAS No.: 93778-72-4
M. Wt: 323.4 g/mol
InChI Key: DBNZFHIBCZETBL-UHFFFAOYSA-N
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Description

1-[3-[Bicyclo[221]hept-5-EN-2-YL]-3-oxopropyl]piperidinium hydrogen oxalate is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[Bicyclo[2.2.1]hept-5-EN-2-YL]-3-oxopropyl]piperidinium hydrogen oxalate typically involves a multi-step process. One common approach is the photochemical [2 + 2] cycloaddition reaction to form the bicyclic core . This reaction is followed by functionalization steps to introduce the piperidinium and oxalate groups. The reaction conditions often require specific catalysts and controlled environments to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient large-scale production. Continuous flow reactors and automated synthesis systems are often employed to enhance reproducibility and safety .

Chemical Reactions Analysis

Types of Reactions

1-[3-[Bicyclo[2.2.1]hept-5-EN-2-YL]-3-oxopropyl]piperidinium hydrogen oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[3-[Bicyclo[2.2.1]hept-5-EN-2-YL]-3-oxopropyl]piperidinium hydrogen oxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-[Bicyclo[2.2.1]hept-5-EN-2-YL]-3-oxopropyl]piperidinium hydrogen oxalate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This compound can influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-[Bicyclo[2.2.1]hept-5-EN-2-YL]-3-oxopropyl]piperidinium hydrogen oxalate is unique due to its specific combination of functional groups and its potential for diverse applications. Its ability to undergo various chemical reactions and its role in scientific research highlight its versatility and importance in the field of chemistry .

Properties

CAS No.

93778-72-4

Molecular Formula

C17H25NO5

Molecular Weight

323.4 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enyl)-3-piperidin-1-ium-1-ylpropan-1-one;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C15H23NO.C2H2O4/c17-15(6-9-16-7-2-1-3-8-16)14-11-12-4-5-13(14)10-12;3-1(4)2(5)6/h4-5,12-14H,1-3,6-11H2;(H,3,4)(H,5,6)

InChI Key

DBNZFHIBCZETBL-UHFFFAOYSA-N

Canonical SMILES

C1CC[NH+](CC1)CCC(=O)C2CC3CC2C=C3.C(=O)(C(=O)[O-])O

Origin of Product

United States

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